Parpi-fl

Descripción general

Descripción

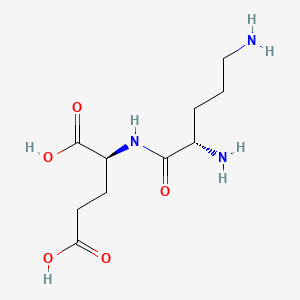

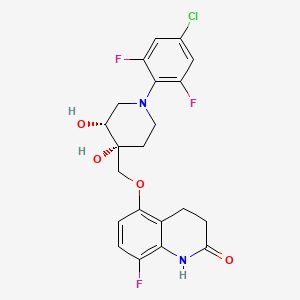

Olaparib-bodipy FL es un compuesto que combina las propiedades de olaparib, un inhibidor de la poli (ADP-ribosa) polimerasa (PARP), con bodipy FL, un colorante fluorescente. Esta combinación permite la doble funcionalidad de atacar las enzimas PARP y proporcionar una señal fluorescente para fines de imagenología. Olaparib es conocido por su uso en la terapia del cáncer, particularmente en el tratamiento de cánceres con mutaciones BRCA, mientras que bodipy FL se utiliza ampliamente en técnicas de imagenología basadas en fluorescencia .

Aplicaciones Científicas De Investigación

Olaparib-bodipy FL tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como sonda en diversas reacciones químicas para estudiar los mecanismos de reacción y la cinética.

Biología: Se emplea en técnicas de imagenología basadas en fluorescencia para estudiar procesos celulares e interacciones moleculares.

Medicina: Se utiliza en la investigación del cáncer para atacar las enzimas PARP y visualizar las células cancerosas.

Industria: Se aplica en el desarrollo de herramientas de diagnóstico y agentes de imagenología para diversas aplicaciones industriales

Mecanismo De Acción

Olaparib-bodipy FL ejerce sus efectos inhibiendo las enzimas PARP, que desempeñan un papel crucial en la reparación del ADN. Al inhibir estas enzimas, olaparib-bodipy FL induce daño al ADN en las células cancerosas, lo que lleva a la muerte celular. El componente fluorescente de bodipy FL permite la visualización de la distribución del compuesto y la participación del objetivo en las células .

Análisis Bioquímico

Biochemical Properties

Parpi-fl plays a crucial role in biochemical reactions. It interacts with the enzyme PARP1, a key player in DNA damage repair . The interaction between this compound and PARP1 is characterized by the formation of complexes that can be studied using advanced fluorescence-based methods . This interaction is crucial for understanding the mechanism of action of this compound and its effects on cellular processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with PARP1, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can disrupt the DNA repair pathways, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically with the enzyme PARP1 . This compound inhibits the activity of PARP1, leading to an accumulation of DNA damage in the cell . This accumulation of DNA damage can lead to cell death, particularly in cancer cells that have deficiencies in other DNA repair pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is metabolically stable and clears quickly from the circulation . It has also been observed that the uptake of this compound in tumor cells is closely correlated with PARP1 expression levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High tumor uptake and residency time have been observed in both intratumoral and intravenous administration of this compound

Metabolic Pathways

This compound is involved in the DNA damage repair pathway, interacting with the enzyme PARP1 . This interaction disrupts the normal function of PARP1, leading to an accumulation of DNA damage in the cell

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It has been observed to accumulate selectively in tumor tissues due to high PARP1 expression

Subcellular Localization

The subcellular localization of this compound has been observed in the nucleus of cells . This localization is crucial for its activity, as it allows this compound to interact with PARP1, which is also located in the nucleus

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de olaparib implica varios pasos, comenzando con la preparación de intermediarios como la 4-[(3-[(4-ciclopropilcarbonil)piperazin-1-il]carbonil)-4-fluorofenil]metil(2H)ftalazin-1-ona. Este intermedio se hace reaccionar entonces con bodipy FL en condiciones específicas para formar olaparib-bodipy FL. La reacción suele implicar el uso de disolventes amídicos e hidracina .

Métodos de Producción Industrial

La producción industrial de olaparib-bodipy FL sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de compuestos menos tóxicos y mejores rendimientos son algunos de los beneficios de los métodos industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

Olaparib-bodipy FL experimenta diversas reacciones químicas, entre ellas:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los halógenos. Las reacciones se llevan a cabo normalmente bajo condiciones controladas de temperatura y presión para asegurar que se formen los productos deseados .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de olaparib-bodipy FL, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

Olaparib: Un inhibidor de la PARP utilizado en la terapia del cáncer.

Rucaparib: Otro inhibidor de la PARP con aplicaciones similares.

Niraparib: Un inhibidor de la PARP utilizado en el tratamiento del cáncer de ovario.

Singularidad

Olaparib-bodipy FL es único debido a su doble funcionalidad de atacar las enzimas PARP y proporcionar una señal fluorescente para la imagenología. Esta combinación permite la visualización en tiempo real de la distribución del compuesto y la participación del objetivo, lo que no es posible con otros inhibidores de la PARP .

Propiedades

IUPAC Name |

4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUTVNUEFKPBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32BF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380359-84-1 | |

| Record name | Olaparib-bodipy FL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380359841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olaparib-bodipy FL | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLAPARIB-BODIPY FL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX54372EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Parpi-FL is a fluorescently labeled small-molecule inhibitor that specifically binds to Poly(ADP-ribose) polymerase 1 (PARP1). [, , ] PARP1 is a nuclear enzyme overexpressed in certain cancer cells, playing a crucial role in DNA repair and tumor survival. [, ] By binding to PARP1, this compound inhibits its activity, potentially leading to impaired DNA repair and ultimately tumor cell death. [, ]

ANone: While the provided research papers focus on this compound's application as an imaging agent, they don't delve into its detailed structural characterization. More specific information about its molecular formula, weight, and spectroscopic data may require consulting the compound's synthesis protocol or manufacturer information.

A: Yes, preclinical and clinical studies highlight the potential of this compound-based optical imaging for early cancer detection and delineation, particularly in oral, esophageal, and oropharyngeal cancers. [, , ]

A: Studies have shown significantly higher uptake of this compound in tumor cells compared to normal cells, attributed to the overexpression of PARP1 in various cancers. [, , ]

A: Research indicates that while this compound uptake is inherently selective, it increases in response to DNA damage, such as that induced by radiation therapy. This suggests its potential for monitoring radiation treatment response. []

A: Yes, research has explored the feasibility of using this compound in intraoperative settings for real-time tumor margin assessment. A topical staining protocol demonstrated high sensitivity and specificity in identifying tumor margins in fresh oral cancer tissues. []

ANone: this compound offers several advantages:

- Molecular Specificity: Targets PARP1, overexpressed in many cancers, enhancing detection accuracy. [, ]

- Real-time Imaging: Enables immediate visualization of tumor margins during surgery. []

- Topical Application: Allows for non-invasive imaging in accessible cancers like oral cancer. [, ]

- Improved Diagnostic Accuracy: Combining this compound fluorescence with reflectance confocal microscopy enhances the detection of certain cancers, such as basal cell carcinoma. [, ]

ANone: Yes, research has investigated this compound's potential in other cancer types, including:

- Basal Cell Carcinoma: Demonstrated improved detection with combined fluorescence and reflectance contrast. [, ]

- Cervical Cancer: Showed potential for identifying tumor cells during colposcopy procedures. [, ]

- Small Cell Lung Cancer: Nanoemulsion-encapsulated this compound effectively delineated subcutaneous xenografts in mouse models. []

- Glioblastoma: Investigated for optical and PET imaging of PARP1 in glioblastoma models. [, ]

- Melanoma: PARP1 expression in melanocytic lesions was studied for potential this compound based molecular diagnosis. []

ANone: Nanoemulsion encapsulation of this compound has been shown to:

- Increase blood half-life: Improves the pharmacokinetic profile and extends its circulation time. []

- Enhance tumor targeting: Allows for passive accumulation in tumors due to the enhanced permeability and retention effect. []

- Improve therapeutic efficacy: Enhances drug delivery to the tumor site, potentially increasing treatment efficacy. []

ANone: While the provided research primarily focuses on imaging applications, various analytical techniques can be employed to characterize and quantify this compound, including:

ANone: Although the research provided focuses on this compound as an imaging agent, resistance mechanisms are relevant to its parent compound, olaparib, which is a PARP inhibitor. Resistance mechanisms to PARP inhibitors can include:

ANone: PARP1 overexpression is frequently observed in various cancer types and is often associated with:

A: Yes, preclinical studies have explored the feasibility of using this compound for fluorescence-guided surgery in mouse models of oral cancer. [] The specific fluorescence emitted by this compound when bound to PARP1 allows surgeons to visualize tumor margins in real-time, potentially enabling more precise tumor resection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

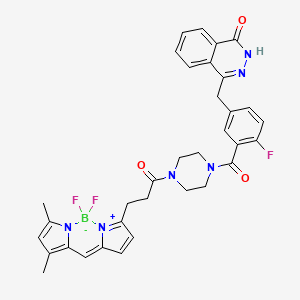

![(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B609768.png)

![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)